2-Ethanesulfonamidopropanoic acid
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Overview
Description
2-Ethanesulfonamidopropanoic acid is a chemical compound that contains 22 atoms in total, including 11 Hydrogen atoms, 5 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Sulfur atom .
Molecular Structure Analysis
The molecular structure of 2-Ethanesulfonamidopropanoic acid consists of 22 atoms: 11 Hydrogen atoms, 5 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Sulfur atom . The exact arrangement of these atoms in the molecule would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Coenzyme M Analogues in Methanogenesis
A study by Gunsalus, Romesser, and Wolfe (1978) explored the synthesis of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) analogues and their activity in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum. The research found that modifications to the sulfide or sulfonate position, such as bromoethanesulfonate and chloroethanesulfonate, were potent inhibitors of the reductase, affecting methane biosynthesis. This work underscores the relevance of ethanesulfonamide analogues in understanding and manipulating methanogenic pathways (Gunsalus, Romesser, & Wolfe, 1978).
Polymerization Initiators
Peng, Lai, and Lin (2008) synthesized novel platinum complexes as initiators for the ring-opening polymerization of amino acid N-carboxyanhydrides, leading to polypeptides with narrow polydispersity indices. This research illustrates the application of sulfonamidato platinum complexes in the synthesis of polypeptides, showcasing the chemical versatility of sulfonamido compounds (Peng, Lai, & Lin, 2008).
Effects on Macromolecular Interactions
Taha, Gupta, Khoiroh, and Lee (2011) studied the impact of biological buffers, including 2-(N-morpholino)ethanesulfonic acid (MES), on the phase transition of poly(N-isopropylacrylamide) (PNIPAM). This work demonstrates how MES and similar buffers can influence the behavior of polymers and proteins, relevant for biochemical applications and the study of macromolecular interactions (Taha, Gupta, Khoiroh, & Lee, 2011).
Heavy Metal Speciation Studies
Soares and Conde (2000) investigated the influence of N-substituted aminosulfonic acids with a piperazinic ring as pH buffers on the redox processes of heavy metals. The study concluded that these buffers, due to their minimal interaction with metals like cadmium and zinc, might be suitable for speciation studies, indicating the utility of sulfonamide derivatives in environmental chemistry (Soares & Conde, 2000).
Mechanism of Action
Target of Action
2-Ethanesulfonamidopropanoic acid is a sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in various physiological processes, making them primary targets of sulfonamides .
Mode of Action
Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . By inhibiting these enzymes, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can lead to diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . The inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a crucial component in the production of DNA .
Pharmacokinetics
The pharmacokinetics of 2-Ethanesulfonamidopropanoic acid, like other sulfonamides, involves absorption, distribution, metabolism, and excretion (ADME) . .
Result of Action
The result of the action of 2-Ethanesulfonamidopropanoic acid is the inhibition of bacterial growth due to the disruption of folic acid synthesis . This can lead to the treatment of various bacterial infections.
Safety and Hazards
According to the safety information provided, 2-Ethanesulfonamidopropanoic acid is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
properties
IUPAC Name |
2-(ethylsulfonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-3-11(9,10)6-4(2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUFCGISNUXEDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethanesulfonamidopropanoic acid |
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